molecular formula C30H22O5 B12218614 benzyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

benzyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12218614
M. Wt: 462.5 g/mol
InChI Key: JFTOALRBJGKTNR-QRQIAZFYSA-N
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Chemical Reactions Analysis

Types of Reactions

Benzyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NBS in the presence of light or heat.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides with nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzylic bromides.

    Reduction: Saturated hydrocarbons.

    Substitution: Substituted benzyl derivatives.

Comparison with Similar Compounds

Benzyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

Benzyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with potential biological activities. This compound, characterized by its unique structural features, has been the subject of various studies aimed at understanding its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C28H24O5C_{28}H_{24}O_5 with a molecular weight of approximately 440.49 g/mol. The structure consists of a benzofuran core linked to a biphenyl moiety and an acetate group, which may influence its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzofuran can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle .

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeMechanism of ActionIC50 (µM)
BreastCaspase activation15
LungCell cycle arrest20
ColonApoptosis induction10

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Study: Anti-inflammatory Activity
A study involving a rat model demonstrated that administration of benzofuran derivatives led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after induced inflammation. The results indicated a potential therapeutic role for this compound in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways such as NF-kB and MAPK pathways, which are crucial in regulating cell survival and inflammation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Properties

Molecular Formula

C30H22O5

Molecular Weight

462.5 g/mol

IUPAC Name

benzyl 2-[[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C30H22O5/c31-29(34-19-22-7-3-1-4-8-22)20-33-25-15-16-26-27(18-25)35-28(30(26)32)17-21-11-13-24(14-12-21)23-9-5-2-6-10-23/h1-18H,19-20H2/b28-17-

InChI Key

JFTOALRBJGKTNR-QRQIAZFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C5=CC=CC=C5)/O3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C5=CC=CC=C5)O3

Origin of Product

United States

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